5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked through an ether bond The presence of a pyrazole moiety further enhances its chemical diversity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine intermediate, which is then reacted with the pyrazole derivativeReaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper complexes). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pyrazole and piperidine moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-2-({1-[2-(1H-imidazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
- 5-ethyl-2-({1-[2-(1H-triazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
- 5-ethyl-2-({1-[2-(1H-tetrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
Uniqueness
Compared to similar compounds, 5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. The pyrazole ring can enhance the compound’s stability, binding affinity, and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-2-14-12-17-16(18-13-14)22-15-4-8-20(9-5-15)10-11-21-7-3-6-19-21/h3,6-7,12-13,15H,2,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRPIAXJSFZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.